molecular formula C11H12ClF2NO3 B6714439 Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate

Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate

Cat. No.: B6714439
M. Wt: 279.67 g/mol
InChI Key: GMSNCZBPZKUOKA-UHFFFAOYSA-N
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Description

Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanoate ester linked to an aniline derivative, which is further substituted with chloro and difluoromethoxy groups. These substitutions impart distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 4-chloro-3-(difluoromethoxy)aniline, is nitrated to introduce a nitro group, which is subsequently reduced to form the corresponding amine.

    Esterification: The amine is then reacted with methyl 2-bromopropanoate under basic conditions to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate involves its interaction with specific molecular targets and pathways. The chloro and difluoromethoxy groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-(difluoromethoxy)-4-fluorobenzoate
  • Methyl 4-chloro-3-(difluoromethoxy)-2-iodobenzoate
  • 2-chloro-4-(difluoromethoxy)-3-methylbenzaldehyde

Uniqueness

Methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to similar compounds

Properties

IUPAC Name

methyl 2-[4-chloro-3-(difluoromethoxy)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO3/c1-6(10(16)17-2)15-7-3-4-8(12)9(5-7)18-11(13)14/h3-6,11,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSNCZBPZKUOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC1=CC(=C(C=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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